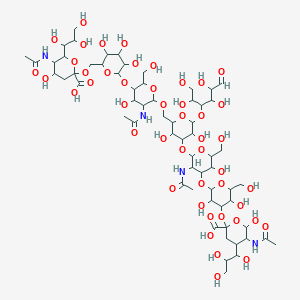

Disialyllacto-N-hexaose I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disialyllacto-N-hexaose I, also known as dslnh-I, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. Disialyllacto-N-hexaose I is soluble (in water) and a moderately acidic compound (based on its pKa).

Applications De Recherche Scientifique

Therapeutic Potential in Necrotizing Enterocolitis

Disialyllacto-N-hexaose I has shown significant promise in therapeutic applications, particularly in the prevention and treatment of necrotizing enterocolitis (NEC) in neonatal rats. Synthetic α2-6-linked disialyl hexasaccharides, including variants of Disialyllacto-N-hexaose I, have been efficiently synthesized and demonstrated protective effects against NEC in preterm infants. These findings suggest potential clinical applications in treating this severe intestinal disorder in preterm infants (Yu et al., 2014).

Role in Human Milk and Infant Health

Disialyllacto-N-hexaose I, as a component of human milk oligosaccharides (HMOs), plays a crucial role in infant health. Studies have investigated the concentration of various HMOs, including Disialyllacto-N-hexaose I, in human milk and their associations with maternal characteristics and infant growth. The presence and concentration of these oligosaccharides are linked to factors such as maternal obesity and can have significant implications on infant adiposity (Saben et al., 2021).

Diagnostic and Therapeutic Applications in Oncology

Disialyllacto-N-hexaose I and its derivatives have been identified in human milk and are also considered as potential tumor-associated antigens. The synthesis of di- and trifucosylated derivatives of para-lacto-N-hexaose, which include structures similar to Disialyllacto-N-hexaose I, suggests potential applications in oncology, especially in the context of cancer diagnostics and therapeutics (Nilsson et al., 1991).

Impact on Breastfeeding and Maternal Factors

The concentration of Disialyllacto-N-hexaose I in human milk is influenced by various maternal characteristics and environmental factors. Studies have explored how these oligosaccharides, including Disialyllacto-N-hexaose I, vary with maternal secretor status, parity, ethnicity, and environmental conditions. These variations in HMO concentrations, including Disialyllacto-N-hexaose I, can influence breastfeeding duration and infant health outcomes (Azad et al., 2018).

Propriétés

Numéro CAS |

137636-98-7 |

|---|---|

Nom du produit |

Disialyllacto-N-hexaose I |

Formule moléculaire |

C62H102N4O47 |

Poids moléculaire |

1655.5 g/mol |

Nom IUPAC |

5-acetamido-2-[2-[3-acetamido-2-[2-[[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-hydroxy-4-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C62H102N4O47/c1-16(74)63-31-20(35(83)22(79)7-67)5-62(60(98)99,113-53(31)95)112-52-40(88)27(12-72)103-58(46(52)94)109-49-34(66-19(4)77)55(102-26(11-71)39(49)87)110-51-41(89)29(105-57(45(51)93)107-47(25(82)10-70)36(84)23(80)8-68)14-100-54-33(65-18(3)76)42(90)48(28(13-73)104-54)108-56-44(92)43(91)38(86)30(106-56)15-101-61(59(96)97)6-21(78)32(64-17(2)75)50(111-61)37(85)24(81)9-69/h8,20-58,67,69-73,78-95H,5-7,9-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99) |

Clé InChI |

UUZWLWYXBNTJDG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O |

Autres numéros CAS |

137636-98-7 |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)

![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)